Cas no 1337104-09-2 (2-chloro-6-(pyrrolidin-3-yl)methylphenol)

2-Chloro-6-(pyrrolidin-3-yl)methylphenol is a versatile chemical intermediate featuring a chloro-substituted phenol core linked to a pyrrolidine moiety via a methylene bridge. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the pyrrolidine ring introduces steric and electronic modulation, enabling selective functionalization. Its balanced lipophilicity and hydrogen-bonding capacity improve solubility in organic and aqueous media, facilitating diverse reaction conditions. The compound’s stability under standard storage conditions ensures reliable handling. Applications include use as a building block for bioactive molecules, particularly in developing receptor-targeted compounds or antimicrobial agents. Its well-defined synthetic pathway supports scalable production with high purity.
2-chloro-6-(pyrrolidin-3-yl)methylphenol structure
1337104-09-2 structure
Product name:2-chloro-6-(pyrrolidin-3-yl)methylphenol
CAS No:1337104-09-2
MF:C11H14ClNO
MW:211.687962055206
CID:5907733
PubChem ID:84782024

2-chloro-6-(pyrrolidin-3-yl)methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-(pyrrolidin-3-yl)methylphenol
    • 1337104-09-2
    • 2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
    • EN300-1997307
    • Inchi: 1S/C11H14ClNO/c12-10-3-1-2-9(11(10)14)6-8-4-5-13-7-8/h1-3,8,13-14H,4-7H2
    • InChI Key: KXHUHAVHBYFJKR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1O)CC1CNCC1

Computed Properties

  • Exact Mass: 211.0763918g/mol
  • Monoisotopic Mass: 211.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.3Ų

2-chloro-6-(pyrrolidin-3-yl)methylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1997307-0.1g
2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
1337104-09-2
0.1g
$1068.0 2023-09-16
Enamine
EN300-1997307-10g
2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
1337104-09-2
10g
$5221.0 2023-09-16
Enamine
EN300-1997307-10.0g
2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
1337104-09-2
10g
$5221.0 2023-05-26
Enamine
EN300-1997307-5.0g
2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
1337104-09-2
5g
$3520.0 2023-05-26
Enamine
EN300-1997307-0.05g
2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
1337104-09-2
0.05g
$1020.0 2023-09-16
Enamine
EN300-1997307-0.5g
2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
1337104-09-2
0.5g
$1165.0 2023-09-16
Enamine
EN300-1997307-0.25g
2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
1337104-09-2
0.25g
$1117.0 2023-09-16
Enamine
EN300-1997307-1.0g
2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
1337104-09-2
1g
$1214.0 2023-05-26
Enamine
EN300-1997307-5g
2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
1337104-09-2
5g
$3520.0 2023-09-16
Enamine
EN300-1997307-1g
2-chloro-6-[(pyrrolidin-3-yl)methyl]phenol
1337104-09-2
1g
$1214.0 2023-09-16

Additional information on 2-chloro-6-(pyrrolidin-3-yl)methylphenol

Introduction to 2-Chloro-6-(pyrrolidin-3-yl)methylphenol (CAS No. 1337104-09-2)

2-Chloro-6-(pyrrolidin-3-yl)methylphenol (CAS No. 1337104-09-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated benzene ring and a pyrrolidine moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2-chloro-6-(pyrrolidin-3-yl)methylphenol consists of a phenolic hydroxyl group, a chloro substituent, and a pyrrolidine ring attached to the benzene ring via a methyl group. The presence of the phenolic hydroxyl group imparts antioxidant properties, while the chloro substituent can influence the compound's lipophilicity and metabolic stability. The pyrrolidine ring, known for its flexibility and ability to form hydrogen bonds, enhances the compound's binding affinity to various biological targets.

Recent studies have explored the potential therapeutic applications of 2-chloro-6-(pyrrolidin-3-yl)methylphenol. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. This suggests that it may have potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Another promising application of 2-chloro-6-(pyrrolidin-3-yl)methylphenol is in the field of neurodegenerative diseases. Research has indicated that this compound can cross the blood-brain barrier and exhibit neuroprotective effects. In animal models of Alzheimer's disease, it has been shown to reduce amyloid-beta (Aβ) aggregation and improve cognitive function. These findings highlight its potential as a therapeutic candidate for neurodegenerative disorders.

In addition to its biological activities, the synthesis of 2-chloro-6-(pyrrolidin-3-yl)methylphenol has been optimized to improve yield and purity. Various synthetic routes have been developed, including those involving palladium-catalyzed cross-coupling reactions and organometallic reagents. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact by minimizing waste generation.

The pharmacokinetic properties of 2-chloro-6-(pyrrolidin-3-yl)methylphenol have also been studied in detail. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. Furthermore, its low toxicity profile in animal models suggests that it may be safe for human use with appropriate dosing.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-chloro-6-(pyrrolidin-3-yl)methylphenol in various therapeutic contexts. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These trials are expected to provide more comprehensive data on its pharmacological profile and potential clinical applications.

In conclusion, 2-chloro-6-(pyrrolidin-3-yl)methylphenol (CAS No. 1337104-09-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacokinetic properties, makes it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing medical treatments for various diseases.

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